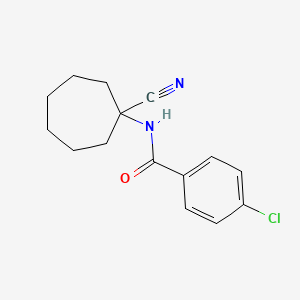

4-Chloro-N-(1-cyano-cycloheptyl)-benzamide

描述

Contextual Placement within N-Substituted Benzamide (B126) Chemical Space

The core of 4-Chloro-N-(1-cyano-cycloheptyl)-benzamide is the N-substituted benzamide scaffold. Benzamides are amide derivatives of benzoic acid. wikipedia.org The "N-substituted" designation indicates that a substituent, in this case, the 1-cyano-cycloheptyl group, has replaced one of the hydrogens on the amide nitrogen. This class of compounds is of significant interest in medicinal chemistry and materials science. solubilityofthings.comnih.gov

The presence of a chlorine atom at the 4-position (para-position) of the benzene (B151609) ring is a common feature in many bioactive molecules. This substitution can influence the electronic properties of the benzamide system and affect its metabolic stability and binding affinity to target proteins. nih.gov

Significance of the 1-Cyano-cycloheptyl Moiety in Synthetic Organic Chemistry

The 1-cyano-cycloheptyl moiety is another defining feature of the title compound. This structural element consists of a seven-membered carbocyclic ring, the cycloheptyl group, with a cyano (nitrile) group attached to one of the ring's carbon atoms.

Cycloalkyl groups are important components in drug design as they can increase the lipophilicity of a molecule, which can influence its absorption and distribution in biological systems. The cycloheptyl group, in particular, offers a larger and more flexible scaffold compared to smaller rings like cyclopentyl or cyclohexyl. researchgate.net

The cyano group (-C≡N) is a versatile functional group in organic synthesis. It is strongly electron-withdrawing and can participate in a variety of chemical transformations. acs.org Nitriles can be hydrolyzed to carboxylic acids, reduced to amines, or used in the formation of various heterocyclic systems. In the context of medicinal chemistry, the cyano group can act as a hydrogen bond acceptor and can be involved in key interactions with biological targets. The presence of a cyano group on a cyclic structure, as in the 1-cyano-cycloheptyl moiety, can lead to compounds with unique biological activities. For instance, monocyclic cyanoenones have been studied for their anti-inflammatory and cytoprotective properties. researchgate.net

Overview of Current Research Landscape and Knowledge Gaps concerning Complex Amide Structures

The synthesis of amides is a cornerstone of organic chemistry due to their prevalence in biologically active molecules, including pharmaceuticals and natural products. researchgate.netechemi.com Traditional methods for amide bond formation often involve the use of coupling reagents, which can generate significant waste. catrin.com Consequently, a major focus of current research is the development of more efficient and sustainable methods for amide synthesis. catrin.com This includes catalytic direct amidation and biocatalytic methods using enzymes like ligases. nih.gov

Research into complex amides, such as this compound, often involves exploring novel synthetic routes and evaluating their potential applications. A significant challenge in the synthesis of complex amides is achieving high yields and selectivity, especially when multiple functional groups are present.

While the individual components of this compound—the N-substituted benzamide and the cyano-cycloalkyl group—are well-established in organic and medicinal chemistry, there is a knowledge gap concerning the specific properties and activities of this particular combination. Further research would be needed to fully characterize its chemical reactivity, biological profile, and potential applications. The development of synthetic strategies that allow for the efficient construction of such multi-functionalized molecules remains an active area of investigation in organic chemistry. researchgate.netcatrin.com The exploration of such complex chemical spaces is crucial for the discovery of new molecules with valuable properties. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

4-chloro-N-(1-cyanocycloheptyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O/c16-13-7-5-12(6-8-13)14(19)18-15(11-17)9-3-1-2-4-10-15/h5-8H,1-4,9-10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMXYGODGMTYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(C#N)NC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587558 | |

| Record name | 4-Chloro-N-(1-cyanocycloheptyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912771-04-1 | |

| Record name | 4-Chloro-N-(1-cyanocycloheptyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro N 1 Cyano Cycloheptyl Benzamide and Analogues

Strategies for Benzamide (B126) Formation

The formation of the benzamide linkage is a cornerstone of the synthesis of 4-Chloro-N-(1-cyano-cycloheptyl)-benzamide. This can be achieved through several reliable methods, primarily involving the reaction of a 4-chlorobenzoic acid derivative with a suitable amine or by modifying an existing 4-chlorobenzamide (B146232) structure.

Amidation Reactions of 4-Chlorobenzoic Acid Derivatives

A direct and widely used method for forming the benzamide bond is the acylation of an amine with a derivative of 4-chlorobenzoic acid. The most common approach involves the use of 4-chlorobenzoyl chloride, a highly reactive acylating agent. nih.govnih.gov The reaction is typically carried out by treating the acyl chloride with the requisite amine, in this case, 1-aminocycloheptanecarbonitrile (B1283179), often in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov

Alternative activating agents for 4-chlorobenzoic acid can also be employed to facilitate the amidation. These include various coupling reagents that form an activated ester or a mixed anhydride (B1165640) in situ, which then readily reacts with the amine. This approach can be advantageous when milder reaction conditions are required.

A representative reaction is shown below:

The choice of solvent and base is crucial for optimizing the yield and purity of the product. Aprotic solvents such as chloroform (B151607) are often used. nih.gov

N-Substitution of 4-Chlorobenzamide and Related Benzamides

An alternative strategy involves the N-substitution of 4-chlorobenzamide or a related benzamide derivative. While less direct for the synthesis of the title compound, this method is relevant for creating a library of analogous N-substituted benzamides. These reactions can sometimes be achieved through methods like the Buchwald-Hartwig amination, although this is more common for N-arylation. For N-alkylation, direct alkylation of the benzamide anion can be challenging due to the low acidity of the N-H bond and potential for O-alkylation.

Introduction of the 1-Cyano-cycloheptyl Moiety

Synthesis of Cyano-Substituted Cycloheptyl Precursors

The primary precursor for introducing the 1-cyano-cycloheptyl moiety is 1-aminocycloheptanecarbonitrile. This α-aminonitrile can be synthesized via the Strecker reaction, a classic and efficient one-pot, three-component reaction. mdpi.comnrochemistry.comwikipedia.org In this case, cycloheptanone (B156872) would be treated with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, and a cyanide source, like potassium cyanide or trimethylsilyl (B98337) cyanide (TMSCN). mdpi.comresearchgate.net The reaction proceeds through the formation of an imine intermediate, which is then attacked by the cyanide ion to yield the α-aminonitrile. nrochemistry.comwikipedia.org

The general mechanism of the Strecker synthesis is as follows:

Formation of an iminium ion from the ketone and ammonia. nrochemistry.com

Nucleophilic addition of a cyanide ion to the iminium ion. nrochemistry.com

The use of different cyanide sources and catalysts can influence the reaction's efficiency and yield. mdpi.com For instance, trimethylsilyl cyanide in the presence of a Lewis acid catalyst is a common modern variant. researchgate.net

Coupling Reactions Involving Cycloheptyl Nitriles and Halides

While the primary route involves the formation of 1-aminocycloheptanecarbonitrile followed by acylation, alternative theoretical strategies could involve coupling a cycloheptyl nitrile derivative with a 4-chlorobenzamide moiety. However, these routes are generally less straightforward for this specific target molecule.

Multi-Component and One-Pot Synthetic Approaches for Complex Amides

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a complex product in a one-pot fashion. nih.gov These reactions are atom-economical and can significantly reduce the number of synthetic steps, purification processes, and waste generation. For the synthesis of N-acylated α-aminonitriles like this compound, several MCRs are particularly relevant.

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can generate peptide-like structures and other complex amides. scispace.comrsc.orgwikipedia.orgorganic-chemistry.orgnih.gov

Ugi Reaction: This four-component reaction involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. rsc.orgyoutube.com A hypothetical Ugi reaction for a related structure could involve cycloheptanone, an amine, 4-chlorobenzoic acid, and an isocyanide to produce a complex N-acylated amino acid derivative. beilstein-journals.org The Ugi reaction is known for its ability to create diverse molecular libraries. scispace.comyoutube.com

Passerini Reaction: This is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide, yielding an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnih.gov While not directly producing the target structure, the Passerini product can be a versatile intermediate for further transformations.

A more direct MCR approach for synthesizing N-acylated α-aminonitriles is a modification of the Strecker reaction. acs.orgnih.gov In this approach, an aldehyde or ketone (cycloheptanone), an amide (4-chlorobenzamide), and a cyanide source (e.g., TMSCN) can be combined in a one-pot synthesis. researchgate.netacs.org This method can be considered a "Strecker-type" reaction where the amine component is replaced by an amide. nih.gov

Table of Reaction Conditions for Strecker-type Synthesis of α-Aminonitriles

| Catalyst | Cyanide Source | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Sulfated polyborate | TMSCN | Solvent-free | Room Temperature | Up to 99% | mdpi.com |

| Bi(NO3)3 | TMSCN | Acetonitrile | Room Temperature | - | researchgate.net |

| Iron(III) tosylate hexahydrate | TMSCN | Aqueous media | - | - | researchgate.net |

These multi-component strategies offer a convergent and efficient pathway to complex molecules like this compound, often with the potential for generating libraries of related compounds for further research. nih.gov

Catalytic Systems in Benzamide and Nitrile Synthesis

The synthesis of N-aryl amides and the introduction of nitrile functionalities are fundamental transformations in organic chemistry, crucial for the construction of a wide array of pharmaceuticals and fine chemicals. The development of efficient catalytic systems has revolutionized these processes, offering milder conditions, broader substrate scopes, and improved yields compared to classical methods. nih.govsyr.edu The synthesis of the target molecule, this compound, involves the formation of a robust amide bond and the presence of a key cyano group, making the exploration of relevant catalytic systems essential.

Palladium-Catalyzed Amidation:

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful tool for forming C–N bonds. syr.edu These methods have been extended to the amidation of aryl halides, providing a direct route to N-aryl amides. syr.edu The challenge in coupling amides, compared to amines, lies in their reduced nucleophilicity and the stability of the resulting metal-amidate complexes. organic-chemistry.org The development of specialized phosphine (B1218219) ligands has been critical to overcoming these hurdles.

Key components of these catalytic systems include a palladium precursor, a phosphine ligand, and a base. Biarylphosphine ligands are particularly effective, as they promote the crucial reductive elimination step and stabilize the active catalytic species. nih.govorganic-chemistry.org For instance, studies have shown that monodentate biaryl phosphine ligands with ortho-methyl substituents can prevent the formation of catalyst-deactivating κ²-amidate complexes, leading to higher efficiency in the amidation of less reactive aryl chlorides. organic-chemistry.org More recent advancements have introduced dual-base systems, such as DBU/NaTFA, which allow for the coupling of (hetero)aryl chlorides with primary amides under mild, homogeneous conditions with low catalyst loadings (as low as 0.5 mol %). acs.org This system is notable for its tolerance of base-sensitive functional groups, a significant advantage in complex molecule synthesis. acs.org

| Catalyst System Component | Example/Role | Research Finding | Citation |

| Palladium Precursor | Pd(OAc)₂, [Pd₂(dba)₃], [(tB-BrettPhos)Pd(Allyl)]OTf | Serves as the source of the active Pd(0) catalyst. | acs.orgresearchgate.net |

| Ligand | Biaryl Monophosphines (e.g., t-BuBrettPhos), Xantphos | Stabilizes the Pd center, facilitates oxidative addition and reductive elimination. Ligand choice is crucial for reactivity, especially with aryl chlorides. | organic-chemistry.orgacs.orgresearchgate.net |

| Base | K₃PO₄, Cs₂CO₃, DBU/NaTFA (dual-base system) | Activates the amide nucleophile and neutralizes the acid generated during the reaction. Strong bases like NaOt-Bu are also common. | acs.org |

| Solvent | Toluene (B28343), Dioxane, DME | The choice of solvent can influence reaction rates and catalyst stability. | acs.orgnih.gov |

Copper-Catalyzed Nitrile Synthesis:

The Rosenmund-von Braun reaction, the traditional method for synthesizing aryl nitriles via a copper-mediated reaction of aryl halides with copper(I) cyanide, often requires harsh conditions (high temperatures) and stoichiometric amounts of copper, complicating product purification. organic-chemistry.orgacs.org Modern catalytic systems have aimed to mitigate these issues.

Catalytic amounts of copper, often in the form of copper(I) iodide (CuI), combined with ligands can facilitate the cyanation of aryl halides under significantly milder conditions. organic-chemistry.orgacs.org One innovative approach is a domino halogen exchange-cyanation, where an inexpensive and readily available diamine ligand (like N,N'-dimethylethylenediamine) is used with CuI and NaCN. acs.org This system effectively converts aryl bromides to nitriles in a non-polar solvent like toluene, which simplifies product isolation. organic-chemistry.orgacs.org Furthermore, research has focused on developing safer, alternative cyanide sources to replace highly toxic reagents like KCN or NaCN. nih.govacs.org One such method employs a combination of ammonium bicarbonate and N,N-dimethylformamide (DMF) as the cyanide source in a copper-mediated reaction. nih.govacs.org Other protocols use formamide (B127407) or even potassium ferrocyanide (K₄[Fe(CN)₆]), a non-toxic and robust cyanide source, in conjunction with palladium or copper catalysts. blogspot.comrsc.orgresearchgate.netorganic-chemistry.org

| Catalyst System Component | Example/Role | Research Finding | Citation |

| Copper Precursor | CuI, Cu(OAc)₂ | Serves as the catalyst for the C-CN bond formation. | organic-chemistry.orgacs.orgacs.org |

| Ligand | N,N'-dimethylethylenediamine, 1,10-phenanthroline | Accelerates the reaction, allowing for milder conditions and improved yields. | acs.orgacs.org |

| Cyanide Source | NaCN, K₄[Fe(CN)₆] (non-toxic), (NH₄)HCO₃/DMF (in situ) | Provides the cyano group. The development of non-toxic or in-situ generated cyanide sources is a key area of green chemistry. | organic-chemistry.orgacs.orgnih.govacs.orgorganic-chemistry.org |

| Solvent | Toluene, DMF | Apolar solvents like toluene can simplify workup compared to traditional polar solvents used in the Rosenmund-von Braun reaction. | organic-chemistry.orgacs.org |

| Additive | KI | In domino reactions, an iodide source can facilitate the initial halide exchange from a bromide to a more reactive iodide. | organic-chemistry.orgacs.org |

Principles of Atom Economy and Green Chemistry in Synthetic Design

The synthesis of complex pharmaceutical compounds is increasingly guided by the principles of green chemistry, which aim to design chemical processes that are efficient, safe, and environmentally benign. jocpr.comjk-sci.com These principles are critical for developing sustainable manufacturing routes, particularly within the pharmaceutical industry, which has historically generated significant amounts of waste. syrris.compharmtech.com

Atom Economy:

Introduced by Barry Trost, atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms of the reactants are incorporated into the desired final product. jocpr.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all substances produced in the stoichiometric equation.

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A high atom economy signifies that most of the atoms from the starting materials are found in the product, minimizing the generation of byproducts and waste. Reaction types vary significantly in their inherent atom economy:

Addition and Rearrangement Reactions: These are ideally 100% atom-economical as all reactant atoms are incorporated into the product. jk-sci.comscranton.edu

Substitution and Elimination Reactions: These are inherently less atom-economical because they generate stoichiometric byproducts that are not part of the final product. scranton.edu

For instance, the hydration of a nitrile to form an amide is a 100% atom-economical addition reaction. researchgate.netbit.edu.cn In contrast, a classical condensation to form an amide from a carboxylic acid and an amine eliminates a molecule of water, reducing the atom economy. The use of catalytic, redox-neutral methods, such as the ruthenium-catalyzed synthesis of amides directly from alcohols and nitriles, represents a pinnacle of atom-economical design, as it forms the product without a single byproduct. acs.orgchemistryviews.org

Green Chemistry Metrics and Principles:

While atom economy is a crucial theoretical measure, a holistic assessment of a process's "greenness" requires additional metrics. The 12 Principles of Green Chemistry provide a comprehensive framework for this evaluation. pharmtech.com For industrial applications, metrics that account for all materials used in a process are more practical. rsc.orgmdpi.com

E-Factor (Environmental Factor): This metric, developed by Roger Sheldon, measures the total mass of waste generated per unit of product (E-factor = total waste (kg) / product (kg)). The pharmaceutical industry often has high E-factors, ranging from 25 to over 100, due to complex, multi-step syntheses and extensive purification procedures. syrris.compharmtech.com

Process Mass Intensity (PMI): Adopted by the American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final active pharmaceutical ingredient (API) produced. rsc.orgmdpi.com It provides a complete picture of the process efficiency and waste generation, making it a key metric for identifying opportunities for improvement in pharmaceutical manufacturing. mdpi.comresearchgate.net

Applying these principles to the synthesis of this compound would involve selecting catalytic over stoichiometric reactions, using less hazardous solvents and reagents (e.g., non-toxic cyanide sources), designing energy-efficient reaction conditions, and minimizing purification steps to reduce both the E-Factor and PMI. organic-chemistry.orgsyrris.com

| Green Chemistry Principle | Application in Synthetic Design |

| 1. Prevention | Design syntheses to prevent waste rather than treating it afterward. |

| 2. Atom Economy | Maximize the incorporation of all materials used in the process into the final product. |

| 3. Less Hazardous Chemical Syntheses | Use and generate substances that possess little or no toxicity to human health and the environment. researchgate.net |

| 4. Designing Safer Chemicals | Design chemical products to affect their desired function while minimizing their toxicity. |

| 5. Safer Solvents and Auxiliaries | Minimize or avoid the use of auxiliary substances (e.g., solvents, separating agents). researchgate.net |

| 6. Design for Energy Efficiency | Conduct synthetic methods at ambient temperature and pressure whenever possible. pharmtech.com |

| 7. Use of Renewable Feedstocks | Use raw materials and feedstocks that are renewable rather than depleting. pharmtech.com |

| 8. Reduce Derivatives | Minimize or avoid unnecessary derivatization (e.g., use of protecting groups). jk-sci.com |

| 9. Catalysis | Use catalytic reagents (highly selective) in preference to stoichiometric reagents. jk-sci.compharmtech.com |

| 10. Design for Degradation | Design chemical products so they break down into innocuous degradation products at the end of their function. |

| 11. Real-time Analysis for Pollution Prevention | Develop analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances. pharmtech.com |

| 12. Inherently Safer Chemistry for Accident Prevention | Choose substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |

Elucidation of Reaction Mechanisms and Pathways

Mechanistic Pathways of Amide Bond Formation

The formation of the amide bond in 4-Chloro-N-(1-cyano-cycloheptyl)-benzamide typically proceeds through the nucleophilic acyl substitution of 4-chlorobenzoyl chloride with 1-aminocycloheptanecarbonitrile (B1283179). This reaction is a classic example of the Schotten-Baumann reaction, which is widely used for the synthesis of amides from amines and acid chlorides. wikipedia.org

The generally accepted mechanism involves the nucleophilic attack of the amino group of 1-aminocycloheptanecarbonitrile on the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. youtube.com This initial attack forms a tetrahedral intermediate. The reaction is typically carried out in the presence of a base, which serves to neutralize the hydrogen chloride (HCl) that is eliminated. wikipedia.org The elimination of the chloride ion from the tetrahedral intermediate is a key step, leading to the formation of the stable amide bond. youtube.com

Nucleophilic attack: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride.

Elimination: The chloride ion, a good leaving group, is expelled, and a proton is removed from the nitrogen atom, often by a base, to yield the final amide product. libretexts.org

This process is highly efficient for forming amide bonds due to the high reactivity of acyl chlorides. researchgate.net

Reaction Kinetics and Thermodynamic Considerations of Key Transformations

The kinetics of the amide bond formation in this compound are characteristic of a bimolecular nucleophilic acyl substitution reaction. The rate of reaction is dependent on the concentration of both the amine (1-aminocycloheptanecarbonitrile) and the acyl chloride (4-chlorobenzoyl chloride). researchgate.net Studies on similar Schotten-Baumann reactions have shown that the reaction is typically first order with respect to both the amine and the acylating agent. researchgate.net

The reaction is generally fast, especially when using a highly reactive acyl chloride. The use of a two-phase solvent system, with an organic phase for the reactants and product and an aqueous phase containing the base, is a common practice in Schotten-Baumann reactions to facilitate the separation of the product and neutralize the acidic byproduct. wikipedia.org The rate can be influenced by factors such as temperature, solvent, and the specific base used. scispace.comrsc.org

Role of Functional Groups in Reactivity (e.g., Chloro, Nitrile, Amide)

The reactivity of this compound is significantly influenced by its constituent functional groups: the chloro group on the benzoyl moiety, the nitrile group on the cycloheptyl ring, and the central amide linkage.

Chloro Group: The chlorine atom on the benzene (B151609) ring is an electron-withdrawing group. This property affects the reactivity of the aromatic ring and the adjacent carbonyl group. The electron-withdrawing nature of the chloro group increases the electrophilicity of the carbonyl carbon in the 4-chlorobenzoyl chloride precursor, making it more susceptible to nucleophilic attack by the amine. solubilityofthings.com In the final product, the chloro group can influence the electronic properties of the benzamide (B126) system and can serve as a site for further functionalization through nucleophilic aromatic substitution under specific conditions.

Amide Group: The amide bond is a stable functional group due to resonance stabilization between the lone pair of electrons on the nitrogen atom and the carbonyl group. uni-mainz.de This resonance gives the C-N bond partial double bond character and restricts rotation around it. Amides are generally less reactive than other carboxylic acid derivatives like acyl chlorides and esters. researchgate.net However, they can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. mdpi.com The amide group is central to the structure and potential biological activity of many molecules. nih.gov

Computational Mechanistic Studies

While specific computational mechanistic studies on this compound are not widely documented, computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating reaction mechanisms, transition states, and the electronic properties of related molecules.

Amide Bond Formation: DFT calculations can be employed to model the nucleophilic attack of the amine on the acyl chloride, mapping the potential energy surface of the reaction and identifying the structure of the tetrahedral intermediate and the transition state for its formation and collapse. nih.gov Such studies can provide insights into the reaction kinetics and the factors influencing the reaction barrier.

Role of Functional Groups: Computational studies on substituted benzamides and nitriles can quantify the electronic effects of the chloro and nitrile groups. nih.govnih.gov For instance, Natural Bond Orbital (NBO) analysis can reveal the charge distribution within the molecule and the nature of the donor-acceptor interactions that influence reactivity. chemrxiv.org Calculated properties like molecular electrostatic potential (MEP) can predict the most likely sites for electrophilic and nucleophilic attack. chemrxiv.org

The table below summarizes the types of insights that can be gained from computational studies on systems analogous to this compound.

| Computational Method | Investigated Aspect | Potential Findings for this compound |

| Density Functional Theory (DFT) | Reaction Mechanism | Elucidation of the transition state for amide bond formation. |

| Reaction Energetics | Calculation of activation energies and reaction enthalpies. | |

| Natural Bond Orbital (NBO) | Electronic Structure | Quantification of the electron-withdrawing effects of the chloro and nitrile groups. |

| Molecular Electrostatic Potential (MEP) | Reactivity Sites | Identification of electrophilic and nucleophilic centers on the molecule. |

| Conformational Analysis | Molecular Structure | Determination of the most stable conformation of the cycloheptyl ring. |

Advanced Spectroscopic Characterization and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of the molecule. A combination of 1D (¹H and ¹³C) and 2D NMR experiments would be required for unambiguous assignment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, amide, and cycloheptyl protons.

Benzamide (B126) Moiety: The 4-chlorophenyl group should exhibit a characteristic AA'BB' system, appearing as two sets of doublets in the aromatic region (approximately δ 7.5-7.9 ppm). chemicalbook.com The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

Cycloheptyl Moiety: The twelve protons on the cycloheptyl ring would produce complex, overlapping multiplet signals in the aliphatic region (approximately δ 1.5-2.5 ppm).

Nitrile Moiety: The compound lacks a proton directly attached to the nitrile group, so no direct ¹H signal is associated with it.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

Benzamide Moiety: The carbonyl carbon (C=O) of the amide is expected to resonate at approximately δ 165-168 ppm. The aromatic carbons will appear in the δ 128-140 ppm range, with the carbon bearing the chlorine atom showing a distinct shift. rsc.org

Nitrile Moiety: The carbon of the cyano group (C≡N) typically gives a signal in the δ 118-122 ppm range. organicchemistrydata.org

Cycloheptyl Moiety: The quaternary carbon atom bonded to both the amide nitrogen and the cyano group is predicted to be in the δ 60-70 ppm range. The remaining six methylene (B1212753) carbons of the cycloheptyl ring would appear in the aliphatic region (δ 20-40 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-Chloro-N-(1-cyano-cycloheptyl)-benzamide Predicted data based on analogous structures and functional group analysis.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Amide (C=O) | - | ~166 |

| Aromatic (C-Cl) | - | ~138 |

| Aromatic (C-C=O) | - | ~133 |

| Aromatic (CH ortho to Cl) | ~7.5 (d) | ~129 |

| Aromatic (CH ortho to C=O) | ~7.8 (d) | ~130 |

| Amide (N-H) | Variable (broad s) | - |

| Cycloheptyl (Quaternary C) | - | ~65 |

| Cycloheptyl (CH₂) | ~1.5-2.5 (m) | ~25-40 |

| Nitrile (C≡N) | - | ~120 |

d = doublet, s = singlet, m = multiplet

Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure by mapping the correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment would establish proton-proton (¹H-¹H) coupling networks. sdsu.edu It would confirm the connectivity within the cycloheptyl ring by showing cross-peaks between adjacent methylene protons. It would also show a correlation between the ortho and meta protons on the 4-chlorophenyl ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with the carbons they are directly attached to (¹J-coupling). youtube.com An HSQC spectrum would be crucial for assigning the specific ¹H and ¹³C signals of each methylene group in the complex cycloheptyl system.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is key to connecting the different parts of the molecule. sdsu.edu Definitive structural proof would come from observing cross-peaks between:

The amide proton (N-H) and the carbonyl carbon (C=O).

The amide proton (N-H) and the quaternary cycloheptyl carbon.

The aromatic protons and the amide carbonyl carbon.

The cycloheptyl protons and the nitrile carbon (C≡N).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation and stereochemistry. science.gov NOESY could reveal spatial relationships between the amide proton and specific protons on the cycloheptyl ring, helping to define the preferred orientation of the substituents.

Infrared (IR) Spectroscopy: Characteristic Vibrational Modes of Amide and Nitrile Functional Groups

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Amide Group: The secondary amide linkage would produce strong, characteristic absorptions: a sharp N-H stretching band around 3300 cm⁻¹, a very strong C=O stretching (Amide I) band near 1650 cm⁻¹, and a strong N-H bending (Amide II) band around 1550 cm⁻¹.

Nitrile Group: A sharp, medium-intensity absorption corresponding to the C≡N stretch is expected in the 2260–2220 cm⁻¹ region.

Aromatic Ring: C-H stretching vibrations would appear just above 3000 cm⁻¹, while aromatic C=C stretching would result in several peaks in the 1600-1450 cm⁻¹ range.

C-Cl Bond: A moderate to strong absorption for the C-Cl stretch is expected in the 1100-1000 cm⁻¹ region.

Table 2: Predicted Characteristic IR Absorption Frequencies for this compound Predicted data based on functional group analysis from sources like the NIST WebBook. nist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Amide (N-H) | Stretch | ~3300 | Medium-Sharp |

| Aromatic (C-H) | Stretch | ~3080 | Medium |

| Aliphatic (C-H) | Stretch | ~2930, ~2860 | Medium-Strong |

| Nitrile (C≡N) | Stretch | ~2240 | Medium-Sharp |

| Amide (C=O) | Stretch (Amide I) | ~1650 | Strong |

| Aromatic (C=C) | Stretch | ~1590, ~1480 | Medium |

| Amide (N-H) | Bend (Amide II) | ~1550 | Strong |

| Aryl-Cl | Stretch | ~1090 | Strong |

Mass Spectrometry (MS): High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of the compound, and its fragmentation pattern offers further structural clues.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the precise mass of the molecular ion. For the molecular formula C₁₅H₁₇ClN₂O, the expected monoisotopic mass would be accurately measured, confirming the elemental composition. The presence of chlorine would be evident from the characteristic M+2 isotopic pattern with an intensity ratio of approximately 3:1.

Fragmentation Pathway Analysis: In tandem MS (MS/MS), the molecular ion would be fragmented to yield smaller, characteristic ions. A plausible fragmentation pathway would involve the initial cleavage of the most labile bonds. researchgate.netresearchgate.net Key fragment ions would likely include:

The 4-chlorobenzoyl cation (m/z 139/141): Formed by the cleavage of the amide C-N bond, this would be a very prominent fragment.

Loss of the cyano group (-CN): Cleavage resulting in the loss of a 26 Da neutral fragment.

Fragmentation of the cycloheptyl ring: Subsequent cleavages of the cycloheptyl ring would lead to a series of smaller aliphatic fragments.

X-ray Crystallography: Solid-State Structural Analysis and Conformational Preferences

Should a suitable single crystal be obtained, X-ray crystallography would provide the most definitive structural information, including bond lengths, bond angles, and the precise three-dimensional arrangement of the atoms in the solid state.

Based on crystal structures of similar compounds like 4-chloro-N-cyclohexylbenzamide nih.govnih.gov, several features can be predicted:

Amide Planarity: The amide group (O=C-N-H) is expected to be nearly planar.

Cycloheptyl Conformation: The seven-membered cycloheptyl ring would likely adopt a stable conformation, such as a twisted-chair or twisted-boat, to minimize steric strain.

Intermolecular Interactions: The presence of the amide N-H (donor) and C=O (acceptor) groups creates a high potential for intermolecular hydrogen bonding. Molecules would likely link together in the crystal lattice to form chains or dimers, a common feature in the crystal packing of secondary amides. researchgate.netnih.govnih.gov

Dihedral Angles: The analysis would reveal the dihedral angle between the plane of the 4-chlorophenyl ring and the plane of the amide group.

Complementary Spectroscopic Techniques (e.g., UV-Vis Absorption and Fluorescence Spectroscopy)

These techniques provide information about the electronic properties of the molecule.

UV-Vis Absorption Spectroscopy: The primary chromophore in the molecule is the 4-chlorobenzamide (B146232) moiety. The UV-Vis spectrum is expected to show strong absorptions in the ultraviolet region. beilstein-journals.org Typical π→π* transitions of the substituted benzene (B151609) ring and n→π* transitions of the carbonyl group would likely result in absorption maxima (λ_max) between 200 and 300 nm. nih.gov

Fluorescence Spectroscopy: Many aromatic amides are fluorescent. Upon excitation at its absorption maximum, this compound may exhibit fluorescence emission at a longer wavelength (a phenomenon known as the Stokes shift). researchgate.netresearchgate.net The quantum yield and emission wavelength would depend on the rigidity of the structure and the solvent environment.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in predicting the geometry and electronic properties of molecules. For a molecule like 4-Chloro-N-(1-cyano-cycloheptyl)-benzamide, these calculations would typically be performed using a basis set such as 6-31G(d,p) to provide a good balance between accuracy and computational cost. Such studies can elucidate the optimized molecular structure, vibrational frequencies, and electronic characteristics.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbital (HOMO-LUMO) analysis is a critical component of this. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies and their distribution across the molecule indicate the regions most likely to act as electron donors and acceptors, respectively.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-chlorobenzamide (B146232) moiety, particularly the phenyl ring and the amide group. The LUMO, conversely, would likely be distributed over the benzoyl group and the cyano group, which are electron-withdrawing. The energy gap between the HOMO and LUMO is a crucial parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity.

The charge distribution, often visualized through molecular electrostatic potential (MEP) maps, would reveal the electrophilic and nucleophilic sites. The oxygen atom of the carbonyl group and the nitrogen of the cyano group would exhibit negative electrostatic potential (red regions), indicating their susceptibility to electrophilic attack. The hydrogen atom of the amide group would show a positive potential (blue region), highlighting its potential role in hydrogen bonding.

Table 1: Postulated Quantum Chemical Parameters for this compound

| Parameter | Predicted Characteristic |

| HOMO Energy | Expected to be relatively high due to the presence of the chlorophenyl group. |

| LUMO Energy | Expected to be relatively low due to the electron-withdrawing nature of the benzoyl and cyano groups. |

| HOMO-LUMO Gap | Predicted to be moderate, indicating a balance of stability and reactivity. |

| Charge Distribution | Negative charge localized on carbonyl oxygen and cyano nitrogen; positive charge on amide hydrogen. |

Note: This table is based on theoretical expectations for a molecule of this type, as specific published data is not available.

Conformational Analysis of the Cycloheptyl Ring and Amide Linkage

The cycloheptyl ring is known for its conformational flexibility, with several low-energy conformations such as the chair and boat forms. Computational conformational analysis would be essential to determine the most stable conformation of the cycloheptyl ring in this compound. The substitution of a cyano group and its attachment to the benzamide (B126) nitrogen would influence the ring's preferred geometry. Studies on similar cycloalkyl systems, like cyclohexylbenzamides, have shown that the ring often adopts a stable chair conformation. nih.govnih.gov For the cycloheptyl ring, a twisted-chair conformation is often the most stable.

The orientation of the amide linkage is another critical aspect. The planarity of the amide bond (C-N-C=O) and the torsion angles between the benzoyl group, the amide plane, and the cycloheptyl ring would be determined. In related benzamide structures, the amide group often shows a significant tilt with respect to the attached aromatic rings. nih.govnih.gov

Molecular Dynamics Simulations and Conformational Dynamics

While quantum chemical calculations provide static pictures of stable conformations, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the molecule over time. An MD simulation of this compound in a solvent would reveal the flexibility of the cycloheptyl ring and the rotational freedom around the various single bonds. Such simulations are valuable for understanding how the molecule explores its conformational space, which can be important for its interaction with biological targets. MD studies on similar flexible molecules have been used to assess the stability of ligand-protein complexes. nih.govresearchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results for structural validation. For this compound, DFT calculations could predict:

Infrared (IR) spectra: The vibrational frequencies corresponding to key functional groups, such as the C=O stretch of the amide, the N-H stretch, and the C≡N stretch of the nitrile group, can be calculated.

Nuclear Magnetic Resonance (NMR) spectra: The chemical shifts (δ) for ¹H and ¹³C atoms can be predicted. These theoretical values, when compared to experimental data, can help in the complete assignment of the NMR signals. Computational studies on related benzamides have shown good agreement between calculated and experimental chemical shifts. niscpr.res.in

Table 2: Predicted vs. Expected Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Expected Experimental Value Range |

| IR Spectroscopy | C=O stretching frequency | ~1650-1680 cm⁻¹ |

| N-H stretching frequency | ~3200-3300 cm⁻¹ | |

| C≡N stretching frequency | ~2240-2260 cm⁻¹ | |

| ¹H NMR Spectroscopy | Amide N-H proton | δ 8.0-9.0 ppm |

| Aromatic protons | δ 7.4-7.8 ppm | |

| ¹³C NMR Spectroscopy | Carbonyl carbon | δ 165-170 ppm |

| Nitrile carbon | δ 118-122 ppm |

Note: This table presents expected values based on typical ranges for these functional groups, as specific published data for the target compound is not available.

Theoretical Insights into Reactivity, Selectivity, and Reaction Pathways

Theoretical calculations can also shed light on the chemical reactivity and potential reaction mechanisms of this compound. Analysis of the molecular orbitals and charge distribution can identify the most probable sites for electrophilic and nucleophilic attack. For instance, the nitrile group could be susceptible to hydrolysis under certain conditions, and the aromatic ring could undergo further substitution reactions.

Furthermore, computational studies could model the transition states of potential reactions, providing activation energies and helping to elucidate reaction pathways. This would be particularly useful in understanding its synthesis, degradation, or metabolism.

Chemical Derivatization and Further Transformations

Modification of the 4-Chlorobenzamide (B146232) Moiety

The 4-chlorobenzamide portion of the molecule presents two primary locations for chemical modification: the chlorophenyl ring and the amide nitrogen.

The chlorine substituent on the phenyl ring is a key site for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the amide group, particularly when conjugated with the ring, can activate the para-position, making the chlorine atom susceptible to displacement by various nucleophiles. While direct experimental data on 4-Chloro-N-(1-cyano-cycloheptyl)-benzamide is limited in public literature, the principles of SNAr reactions on similar 4-chlorobenzamide systems suggest that a range of transformations are feasible.

Potential nucleophiles for these reactions could include:

Amines: Reaction with primary or secondary amines could yield the corresponding 4-amino-N-(1-cyano-cycloheptyl)-benzamide derivatives.

Alkoxides and Phenoxides: Treatment with sodium or potassium alkoxides or phenoxides could lead to the formation of the corresponding ether derivatives.

Thiols: Thiolates can be used to introduce sulfur-containing functionalities.

The reactivity in these SNAr reactions is often enhanced by the presence of additional activating groups on the ring or by using strong nucleophiles and elevated temperatures.

The amide nitrogen in this compound is a secondary amide, possessing a hydrogen atom that can be substituted. N-alkylation or N-arylation can be achieved under appropriate basic conditions to deprotonate the amide, followed by reaction with an alkyl or aryl halide. For instance, treatment with a base like sodium hydride followed by an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) would yield the corresponding N-alkylated derivative. Copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed for N-arylation with aryl halides.

These modifications would transform the secondary amide into a tertiary amide, which can have significant implications for the molecule's conformation, hydrogen bonding capacity, and biological activity.

Transformations of the Nitrile Group to Other Functionalities (e.g., Carboxylic Acids, Amides, Amines)

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, significantly expanding the chemical space accessible from this compound.

Hydrolysis to Carboxylic Acids and Amides: The nitrile group can be hydrolyzed under acidic or basic conditions. Acid-catalyzed hydrolysis, typically using a strong acid such as hydrochloric or sulfuric acid with heating, will convert the nitrile directly to a carboxylic acid, yielding 1-(4-chlorobenzamido)cycloheptane-1-carboxylic acid. researchgate.netrsc.org Alkaline hydrolysis, using a base like sodium hydroxide, initially produces the carboxylate salt, which upon acidic workup gives the same carboxylic acid. researchgate.net Partial hydrolysis to the primary amide, yielding 4-chloro-N-(1-carbamoyl-cycloheptyl)-benzamide, can sometimes be achieved under milder, carefully controlled conditions.

Reduction to Amines: The nitrile group can be reduced to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation, which would produce 4-chloro-N-(1-(aminomethyl)cycloheptyl)benzamide. Catalytic hydrogenation (e.g., using Raney nickel or a palladium catalyst under a hydrogen atmosphere) is another viable method for this reduction.

Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile can participate in cycloaddition reactions. For instance, [3+2] cycloaddition with azides can lead to the formation of tetrazole rings. nih.gov Nitrile sulfides can also undergo cycloaddition to form thiadiazoles. nih.gov These reactions provide pathways to novel heterocyclic systems fused to the cycloheptyl ring.

Table 1: Potential Transformations of the Nitrile Group

| Reagents and Conditions | Product Functional Group | Resulting Compound Name |

|---|---|---|

| H₃O⁺, heat | Carboxylic Acid | 1-(4-Chlorobenzamido)cycloheptane-1-carboxylic acid |

| 1. NaOH, H₂O, heat; 2. H₃O⁺ | Carboxylic Acid | 1-(4-Chlorobenzamido)cycloheptane-1-carboxylic acid |

| 1. LiAlH₄, ether; 2. H₂O | Primary Amine | 4-Chloro-N-(1-(aminomethyl)cycloheptyl)benzamide |

| H₂, Raney Ni or Pd/C | Primary Amine | 4-Chloro-N-(1-(aminomethyl)cycloheptyl)benzamide |

| NaN₃, (e.g., with a Lewis acid) | Tetrazole | 4-Chloro-N-(1-(1H-tetrazol-5-yl)cycloheptyl)benzamide |

Derivatization of the Cycloheptyl Ring

The saturated cycloheptyl ring is generally less reactive than the other functionalities in the molecule. However, derivatization is still possible, particularly through radical-based reactions or by leveraging more advanced synthetic methodologies.

Introducing new functionalities onto the cycloheptyl ring of this compound would likely require multi-step sequences, potentially involving initial ring-opening or C-H activation strategies, though such reactions on this specific substrate are not widely reported. General strategies for the functionalization of cycloalkanes could be adapted. For instance, free-radical halogenation could introduce a handle for further substitution, although this approach often suffers from a lack of regioselectivity on a simple cycloalkane ring.

More sophisticated and stereoselective methods often involve the synthesis of the functionalized cycloheptyl ring prior to its incorporation into the final molecule. For example, the synthesis of cycloheptyl rings with pre-installed functional groups and defined stereochemistry can be achieved through methods like ring-closing metathesis followed by functional group manipulation. The introduction of fluorine atoms to form cycloheptyl β-fluoro amines has been demonstrated using such strategies. These approaches highlight the potential for creating stereochemically complex analogs of the parent compound.

Role as a Synthetic Building Block for More Complex Chemical Architectures

The multiple functional groups on this compound make it a valuable scaffold for the construction of more complex molecules, including those with potential pharmaceutical applications. The transformations discussed above, particularly of the nitrile group, can be used to build new ring systems.

For example, the carboxylic acid derivative obtained from nitrile hydrolysis could be used in peptide couplings or other condensation reactions. The primary amine generated from nitrile reduction is a versatile nucleophile that can be used to form amides, sulfonamides, or to construct heterocyclic rings such as pyrimidines or imidazoles.

Development of Derivatization Strategies for Enhanced Analytical Performance

The analytical determination of "this compound" can be significantly improved through chemical derivatization. This process involves chemically modifying the analyte to produce a new compound with properties more suitable for a specific analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). research-solution.comlibretexts.org Derivatization is often employed to enhance volatility, improve thermal stability, reduce analyte adsorption within the analytical system, and increase the response of the detector. research-solution.comlibretexts.orgjfda-online.com For "this compound," derivatization strategies would primarily target its secondary amide and nitrile functional groups.

While specific derivatization studies on "this compound" are not extensively documented in publicly available research, established chemical principles allow for the projection of effective strategies based on its functional groups. The primary goals of these derivatization approaches are to improve chromatographic behavior and enhance detection sensitivity. jfda-online.com

Detailed Research Findings

Research into the derivatization of related chemical structures, such as secondary amides and nitriles, provides a strong foundation for developing analytical methods for the target compound.

Derivatization of the Secondary Amide Group: The secondary amide linkage (-NH-C=O-) is a key target for derivatization.

Reduction to a Secondary Amine: A prominent strategy involves the reduction of the secondary amide to a corresponding secondary amine. This transformation is significant because secondary amines are often more amenable to further derivatization than their parent amides. rsc.org Reagents such as triflic anhydride (B1165640) (Tf₂O) followed by sodium borohydride (B1222165) (NaBH₄) or Schwartz's reagent (Cp₂ZrHCl) have been shown to be effective for this purpose under mild conditions. rsc.orgstrath.ac.uk The resulting secondary amine, N-(1-cyanocycloheptylmethyl)-4-chlorobenzylamine, can then be targeted by a wide array of reagents designed for amines. For instance, acylation with reagents like benzoyl chloride or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) can introduce chromophoric or fluorophoric tags, drastically enhancing detectability in HPLC-UV or fluorescence detection. rsc.orgnih.gov

Direct Acylation/Alkylation: While less common for amides compared to amines or alcohols, direct derivatization of the N-H group can be explored. Acylation could potentially increase volatility for GC analysis. research-solution.com However, the stability of such derivatives can be a concern. nih.gov

Derivatization of the Nitrile Group: The nitrile group (-C≡N) offers another pathway for chemical modification to enhance analytical performance.

Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed to a carboxylic acid, forming "4-Chloro-N-(1-carboxy-cycloheptyl)-benzamide". This reaction can be catalyzed by either acid or base, typically by heating under reflux. libretexts.orgchemguide.co.ukbyjus.com The resulting carboxylic acid is a versatile intermediate for further derivatization. It can be converted into a volatile ester (e.g., a methyl or pentafluorobenzyl ester) for GC-MS analysis. research-solution.com Esterification with a reagent containing a fluorophore would also enable highly sensitive HPLC-fluorescence analysis.

Reduction to Primary Amine: The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄), yielding "4-Chloro-N-(1-(aminomethyl)-cycloheptyl)-benzamide". libretexts.org This creates a primary amine that is highly reactive towards common derivatizing agents like o-phthaldialdehyde (OPA), dansyl chloride, or FMOC-Cl, allowing for enhanced detection. nih.gov

The selection of a particular derivatization strategy depends on the analytical instrumentation available and the desired sensitivity. For instance, creating derivatives with halogenated groups, such as through acylation with pentafluorobenzoyl chloride, can significantly improve sensitivity for GC with an electron capture detector (ECD). research-solution.com

The following tables summarize potential derivatization pathways and common reagents.

Interactive Data Tables

Table 1: Potential Derivatization Reactions for this compound

| Target Functional Group | Reaction | Derivative Formed (Intermediate or Final) | Potential Analytical Enhancement |

| Secondary Amide | Reduction | Secondary Amine | Enables further derivatization with amine-specific reagents. rsc.org |

| Nitrile | Hydrolysis | Carboxylic Acid | Enables esterification to improve volatility or add a chromophore/fluorophore. libretexts.orgchemistrysteps.com |

| Nitrile | Reduction | Primary Amine | Highly reactive site for derivatization with various tagging agents. libretexts.org |

| Secondary Amine (from amide reduction) | Acylation | Acylated Amine | Increased detectability (UV, Fluorescence, ECD). rsc.org |

| Carboxylic Acid (from nitrile hydrolysis) | Esterification | Ester | Increased volatility for GC; addition of chromophore for HPLC. research-solution.com |

Table 2: Common Derivatizing Reagents and Their Applications for Potential Derivatives

| Reagent Class | Example Reagent | Target Functional Group of Derivative | Purpose of Derivatization |

| Acylating Agents | Pentafluorobenzoyl chloride (PFBCl) | Primary/Secondary Amines | Enhances volatility and ECD response for GC analysis. research-solution.com |

| Acylating Agents | 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Primary/Secondary Amines | Adds a fluorophore for sensitive HPLC-fluorescence detection. nih.gov |

| Alkylating Agents (for Esters) | Pentafluorobenzyl bromide (PFBBr) | Carboxylic Acids | Forms volatile esters suitable for GC-ECD analysis. |

| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Carboxylic Acids, Amines | Increases volatility and thermal stability for GC analysis. libretexts.org |

| Aldehydes | o-Phthaldialdehyde (OPA) | Primary Amines | Forms highly fluorescent isoindole derivatives for HPLC. nih.gov |

Supramolecular Chemistry and Non Covalent Interactions

Investigation of Hydrogen Bonding Networks Involving the Amide Moiety

The amide functional group (-C(=O)NH-) is a primary site for strong and directional hydrogen bonding. It possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This dual nature allows for the formation of robust intermolecular hydrogen bonds, which are critical in determining the supramolecular architecture.

In the case of 4-Chloro-N-(1-cyano-cycloheptyl)-benzamide, the N-H group can donate a hydrogen bond to the carbonyl oxygen of a neighboring molecule. This interaction is commonly observed in benzamide (B126) derivatives and often leads to the formation of characteristic supramolecular motifs. For instance, in the crystal structure of a closely related compound, 4-Chloro-N-cyclohexylbenzamide, molecules are linked by intermolecular N-H···O hydrogen bonds, which results in the formation of one-dimensional chains. nih.gov A similar pattern can be anticipated for this compound.

Furthermore, the nitrile group (C≡N) can also act as a hydrogen bond acceptor. The nitrogen atom of the nitrile possesses a lone pair of electrons and can accept a hydrogen bond from a suitable donor, such as the amide N-H of another molecule. researchgate.netnih.gov This introduces the possibility of more complex hydrogen-bonding networks, where the amide N-H can interact with either the carbonyl oxygen or the nitrile nitrogen of an adjacent molecule. The relative strength and geometry of these potential hydrogen bonds will influence the final supramolecular assembly. Computational studies and analysis of crystallographic databases have shown that the nitrile group is a competent hydrogen bond acceptor, often competing with other acceptor sites within a molecule. researchgate.net

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor Group | Acceptor Group | Type of Interaction | Potential Motif |

| Amide N-H | Carbonyl C=O | Intermolecular Hydrogen Bond | Chain or Dimer |

| Amide N-H | Nitrile N | Intermolecular Hydrogen Bond | Chain or Dimer |

| Aromatic C-H | Chloro-substituent Cl | Weak Hydrogen Bond | Crystal Packing Stabilization |

| Cycloheptyl C-H | Carbonyl C=O | Weak Hydrogen Bond | Crystal Packing Stabilization |

Studies of Intermolecular Interactions and Self-Assembly Phenomena

The self-assembly of this compound into larger, ordered structures is driven by a combination of the non-covalent interactions discussed previously. The primary driving force for self-assembly in many benzamide-containing structures is the formation of hydrogen-bonded chains or dimers. rsc.orgrsc.org

The bulky and flexible cycloheptyl group will also have a considerable impact on the self-assembly behavior. Its conformation and steric hindrance will influence how the molecules can pack together, potentially leading to more complex and less predictable assembled structures compared to simpler N-alkyl benzamides. The self-assembly of amphiphilic molecules containing aramid domains, which share the amide functionality, has been shown to form well-defined nanostructures like nanoribbons, driven by a combination of hydrogen bonding and π-π stacking. mit.edu While this compound is not an amphiphile in the traditional sense, the principles of competing interactions guiding self-assembly are still applicable.

The process of self-assembly can be influenced by external factors such as the solvent used for crystallization or assembly. Different solvents can compete for hydrogen bonding sites and alter the energetics of π-π stacking, potentially leading to the formation of different polymorphs or assembled morphologies. rsc.org

Host-Guest Chemistry and Molecular Recognition Properties

Host-guest chemistry involves the formation of a complex between a host molecule, which has a binding cavity, and a guest molecule that fits within it. The design of synthetic host molecules capable of recognizing and binding specific guests is a major area of supramolecular chemistry. wikipedia.org

While this compound is not a macrocyclic host itself, its functional groups could allow it to act as a guest, binding within the cavity of a suitable host molecule. For example, the aromatic ring could be encapsulated within the hydrophobic cavity of a cyclodextrin (B1172386) or a calixarene. The amide and nitrile groups could also participate in hydrogen bonding with the host, contributing to the stability of the host-guest complex.

Conversely, organized assemblies of this compound could potentially create recognition sites for smaller molecules. The defined arrangement of functional groups in a crystal lattice or a self-assembled aggregate might form a pocket capable of selectively binding small solvent molecules or other complementary guests.

The principles of molecular recognition are also central to understanding how molecules like this interact with biological targets. The ability to form specific non-covalent interactions is the basis for the binding of ligands to proteins and other biomolecules. acs.org Studies on related benzamides have explored their molecular recognition properties, for instance, in the context of chiral recognition on stationary phases in chromatography, where subtle differences in non-covalent interactions lead to the separation of enantiomers. nih.gov

Crystal Engineering and Solid-State Interactions

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. nih.gov For this compound, crystal engineering principles can be used to predict and potentially control its solid-state structure.

The primary supramolecular synthons—reliable and predictable patterns of intermolecular interactions—expected for this molecule are the amide-amide hydrogen bonds. As seen in many amides and thioamides, a common and robust synthon is the R²₂(8) ring motif, where two molecules form a centrosymmetric dimer through a pair of N-H···O hydrogen bonds. acs.org Alternatively, a catemer motif, where molecules are linked into a chain by a single N-H···O hydrogen bond per molecule, is also possible. nih.gov

The presence of the nitrile group adds another layer of complexity and opportunity in the crystal engineering of this compound. The N-H···N(nitrile) hydrogen bond could lead to different synthons and, consequently, different crystal packing arrangements. The competition between the carbonyl and nitrile groups as hydrogen bond acceptors will be a key factor in determining which supramolecular synthons are formed.

The chloro-substituent can also be utilized in crystal engineering. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, is another tool that can be used to direct crystal packing. Furthermore, the chloro group can participate in C-H···Cl and Cl···Cl interactions, which, although weaker than hydrogen bonds, can collectively have a significant influence on the crystal structure.

Table 2: Potential Supramolecular Synthons for this compound

| Synthon | Interacting Groups | Resulting Motif |

| Amide Homodimer | N-H, C=O | Centrosymmetric R²₂(8) ring |

| Amide Catemer | N-H, C=O | C(4) chain |

| Amide-Nitrile Heterodimer | N-H, C≡N | Dimer or chain |

| π-π Stacking | 4-chlorophenyl rings | Parallel or offset stacks |

Potential in Supramolecular Catalysis and Controlled Release Systems

Supramolecular catalysis utilizes non-covalent interactions to bring reactants together within a host structure or a self-assembled entity, thereby accelerating a chemical reaction in a manner inspired by enzymes. wikipedia.org While there are no specific reports on the use of this compound in supramolecular catalysis, its structural features suggest potential avenues for exploration. Self-assembled structures of this molecule could, in principle, create microenvironments that are conducive to certain reactions. For example, an ordered array of the molecules might create channels or pockets where the local concentration of reactants is increased, or where a transition state is stabilized through multiple non-covalent interactions. Benzamide derivatives have been incorporated into systems for photocatalysis, indicating the adaptability of this chemical scaffold. rsc.org

In the area of controlled release, materials are designed to release an active substance over an extended period or in response to a specific trigger. The cyano group is present in various materials used for drug delivery and controlled release. researchgate.netiloencyclopaedia.org For instance, polymeric systems containing cyano groups have been investigated for their ability to encapsulate and release therapeutic agents. While this compound is a small molecule, it could potentially be incorporated into a larger controlled-release system, such as a co-crystal or a polymer matrix. The non-covalent interactions it forms would govern its release profile from such a system. The hydrolysis of the nitrile group, although generally slow, could also be a mechanism for the gradual release of a modified compound or for altering the properties of the delivery system over time. nih.gov

Emerging Non Biological Applications and Materials Science Potential

Applications as Ligands in Coordination Chemistry and Catalysis

The molecular architecture of 4-Chloro-N-(1-cyano-cycloheptyl)-benzamide inherently contains functional groups capable of acting as ligands in coordination chemistry. A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. youtube.com The formation of such complexes is fundamental to numerous catalytic processes.

The key features of this compound that suggest its potential as a ligand are:

The Amide Group (-CONH-): The oxygen and nitrogen atoms of the amide linkage both possess lone pairs of electrons that can be donated to a metal center. Amides can act as monodentate ligands, coordinating through the carbonyl oxygen, or occasionally as bidentate ligands.

The Nitrile Group (-C≡N): The nitrogen atom of the cyano group also has a lone pair of electrons, making it a common coordinating group in inorganic chemistry.

The presence of these two distinct coordinating sites opens the possibility for the molecule to act as a monodentate, bidentate, or bridging ligand, depending on the metal ion and reaction conditions. This versatility could allow for the synthesis of coordination polymers or discrete metal complexes with specific geometries. While N-substituted benzamides are widely studied for their structural chemistry and biological roles nih.gov, specific research detailing the use of this compound as a ligand in catalytic systems is not yet prominent in the literature. However, the principles of coordination chemistry suggest its potential for creating novel metal-organic frameworks or catalysts. youtube.comuci.edu

Incorporation into Polymeric and Advanced Materials

The integration of specialized organic molecules into polymer backbones or as functional additives is a key strategy for creating advanced materials with tailored properties. This compound possesses structural elements that could be leveraged for polymer science.

Potential routes for incorporation include:

Functional Additive: The compound could be blended with a host polymer matrix. Its polarity, arising from the chloro, amide, and cyano groups, could modify the dielectric properties or surface energy of the host material.

Monomeric Unit: While the molecule is not inherently reactive for common polymerization reactions like polycondensation or addition polymerization, it could be chemically modified to introduce polymerizable groups. For instance, functionalization of the aromatic ring could prepare it for inclusion in a polymer backbone.

Although direct studies on the polymerization of this compound are not available, research on related structures, such as the polymerization of other chloro-substituted aromatic compounds, demonstrates the feasibility of incorporating such moieties into polymer chains. researchgate.net The inclusion of this specific molecule could impart a combination of rigidity from the aromatic ring and flexibility from the cycloheptyl group, potentially influencing the mechanical properties of the resulting polymer.

Design of Functional Materials with Tunable Properties

The design of functional materials hinges on the principle that molecular structure dictates macroscopic properties. The crystal packing, intermolecular interactions, and electronic nature of this compound suggest its potential in creating materials with tunable characteristics.

Studies on related N-substituted benzamides reveal that their solid-state structures are often governed by hydrogen bonding (N-H···O) and, in some cases, π-π stacking or C-H···π interactions. nih.govnih.govresearchgate.net These non-covalent interactions dictate how the molecules arrange themselves in a crystal lattice, which in turn influences properties like melting point, solubility, and even optical behavior.

For this compound, the key structural components influencing material properties are:

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is an acceptor, leading to the formation of predictable one-dimensional chains or more complex networks. nih.govnih.gov

Steric Hindrance: The bulky cycloheptyl group will significantly influence the crystal packing, potentially creating voids or channels within the solid-state structure.

By chemically modifying the substituents (e.g., changing the halogen on the benzoyl ring or altering the cycloalkyl group), it would be theoretically possible to tune these intermolecular forces and thus control the resulting material's properties. While specific data on the tunable properties of materials derived from this compound is not yet documented, the foundational chemistry of benzamides provides a strong basis for such exploration. researchgate.net

Exploration in Chemical Sensors and Molecular Devices

The development of chemical sensors relies on molecules that can selectively interact with a target analyte and produce a measurable signal. The functional groups within this compound provide potential binding sites that could be exploited for sensor design.

Analyte Binding: The amide and nitrile groups, with their lone pairs of electrons, could serve as binding sites for metal cations or other electron-deficient species. The cycloheptyl group could create a hydrophobic pocket, potentially enabling the selective binding of specific organic guest molecules.

Signal Transduction: Binding of an analyte could induce a change in the molecule's conformation or electronic structure. This change could be detected through various means, such as a shift in fluorescence emission, a change in UV-visible absorbance, or an alteration in an electrochemical signal.

The design of novel sulfonamide and benzamide (B126) derivatives has been explored for various applications, including those that rely on specific molecular interactions. nih.govnih.gov Although no studies have specifically reported the use of this compound as a chemical sensor, its constituent parts are analogous to those used in known molecular recognition systems. Its integration into a larger system, such as being coated onto the surface of an electrode or an optical fiber, could form the basis of a new molecular device.

Data Tables

Table 1: Physicochemical Properties of this compound This table is generated based on available data from chemical suppliers and databases. Experimental verification may be required.

| Property | Value | Reference |

| CAS Number | 912771-04-1 | chemsrc.comchemicalbook.com |

| Molecular Formula | C₁₅H₁₇ClN₂O | chemsrc.comchemicalbook.com |

| Molecular Weight | 276.76 g/mol | chemsrc.comchemicalbook.com |

| Density (Predicted) | 1.2 g/cm³ | chemsrc.com |

| Boiling Point (Predicted) | 483.4 °C at 760 mmHg | chemsrc.com |

Table 2: Research Findings on Emerging Applications Based on a comprehensive search of available literature, no specific research studies detailing the applications of this compound in the areas listed below have been found. The potential is inferred from the general principles of chemistry and materials science.

| Application Area | Research Status for this compound |

| Ligand in Coordination Chemistry | No specific studies found. Potential based on amide and nitrile functional groups. |

| Catalysis | No specific studies found. |

| Incorporation into Polymers | No specific studies found. Potential based on molecular structure. |

| Advanced Materials | No specific studies found. |

| Functional Materials Design | No specific studies found. Potential based on structural analysis of related benzamides. |

| Chemical Sensors | No specific studies found. |

| Molecular Devices | No specific studies found. |

Conclusion and Future Research Directions

Synthesis and Mechanistic Studies

There is no published research on the synthesis of 4-Chloro-N-(1-cyano-cycloheptyl)-benzamide. Hypothetically, its synthesis could be envisioned through several routes. A plausible method would be the reaction of 1-amino-1-cyanocycloheptane with 4-chlorobenzoyl chloride in the presence of a base. Another potential, though less direct, pathway could involve a multicomponent reaction, such as a Passerini or Ugi-type reaction, which are known to generate complex amide structures from simpler starting materials. However, no studies have been found that apply these methods to produce the target compound. Mechanistic investigations, which would typically follow a successful synthesis, are therefore also absent from the scientific record.

Advanced Characterization and Computational Validation

Detailed characterization data for this compound, including spectroscopic (NMR, IR, Mass Spectrometry) and crystallographic data, is not available in the public domain. Such data would be crucial for confirming the compound's structure and understanding its conformational properties. Similarly, no computational studies, such as Density Functional Theory (DFT) calculations, have been published that would provide theoretical validation of its geometry, electronic properties, or spectroscopic signatures.

Derivatization and Building Block Utility

The potential of this compound as a chemical building block is unexplored. The presence of multiple functional groups—a cyano group, an amide linkage, a chloro-substituted aromatic ring, and a cycloheptyl moiety—suggests that it could be a versatile precursor for the synthesis of more complex molecules. For instance, the cyano group could be hydrolyzed to a carboxylic acid or reduced to an amine, opening avenues for further derivatization. However, without any reported reactions, its utility in synthetic chemistry remains theoretical.

Supramolecular Interactions and Materials Science Potential